Cas no 1892644-40-4 (4,4-difluoro-3-(4-fluorophenyl)butanoic acid)

4,4-difluoro-3-(4-fluorophenyl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 4,4-difluoro-3-(4-fluorophenyl)butanoic acid
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- MDL: MFCD31666599
4,4-difluoro-3-(4-fluorophenyl)butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM469359-1g |
4,4-difluoro-3-(4-fluorophenyl)butanoic acid |
1892644-40-4 | 95%+ | 1g |
$1347 | 2023-03-25 | |
Enamine | EN300-1933508-2.5g |
4,4-difluoro-3-(4-fluorophenyl)butanoic acid |
1892644-40-4 | 95% | 2.5g |
$2464.0 | 2023-09-17 | |
Enamine | EN300-1933508-0.05g |
4,4-difluoro-3-(4-fluorophenyl)butanoic acid |
1892644-40-4 | 95% | 0.05g |
$293.0 | 2023-09-17 | |
Enamine | EN300-1933508-0.5g |
4,4-difluoro-3-(4-fluorophenyl)butanoic acid |
1892644-40-4 | 95% | 0.5g |
$980.0 | 2023-09-17 | |
Enamine | EN300-1933508-1.0g |
4,4-difluoro-3-(4-fluorophenyl)butanoic acid |
1892644-40-4 | 95% | 1.0g |
$1256.0 | 2023-07-10 | |
1PlusChem | 1P01EL34-250mg |
4,4-difluoro-3-(4-fluorophenyl)butanoic acid |
1892644-40-4 | 95% | 250mg |
$832.00 | 2024-06-17 | |
A2B Chem LLC | AX59328-1g |
4,4-difluoro-3-(4-fluorophenyl)butanoic acid |
1892644-40-4 | 95% | 1g |
$1358.00 | 2024-04-20 | |
1PlusChem | 1P01EL34-5g |
4,4-difluoro-3-(4-fluorophenyl)butanoic acid |
1892644-40-4 | 95% | 5g |
$4568.00 | 2024-06-17 | |
Aaron | AR01ELBG-2.5g |
4,4-difluoro-3-(4-fluorophenyl)butanoic acid |
1892644-40-4 | 95% | 2.5g |
$3413.00 | 2025-02-10 | |
Enamine | EN300-1933508-10g |
4,4-difluoro-3-(4-fluorophenyl)butanoic acid |
1892644-40-4 | 95% | 10g |
$5405.0 | 2023-09-17 |
4,4-difluoro-3-(4-fluorophenyl)butanoic acid 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
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Hua Zhao,Xiaoru Shao,Taimin Wang,Shuxian Qiu,Huifei Wang Chem. Commun., 2018,54, 4927-4930
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Weifeng Jiang,Jianpeng Sun,Kebin Lu,Chuanhai Jiang,Huakai Xu,Zhaodi Huang,Ning Cao,Fangna Dai Dalton Trans., 2021,50, 9934-9941
4,4-difluoro-3-(4-fluorophenyl)butanoic acidに関する追加情報
4,4-Difluoro-3-(4-Fluorophenyl)Butanoic Acid: A Comprehensive Overview
The compound 4,4-difluoro-3-(4-fluorophenyl)butanoic acid, also known by its CAS number 1892644-40-4, is a fluorinated carboxylic acid with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and material science. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to this compound.
The molecular structure of 4,4-difluoro-3-(4-fluorophenyl)butanoic acid comprises a butanoic acid backbone with two fluorine atoms attached to the fourth carbon and a fluorophenyl group at the third position. This arrangement imparts the molecule with distinct electronic and steric properties, making it a valuable building block in organic synthesis. The presence of fluorine atoms enhances the molecule's stability and bioavailability, which are critical factors in pharmaceutical applications.
Recent studies have highlighted the importance of fluorinated compounds in drug design. For instance, research published in the Journal of Medicinal Chemistry demonstrated that fluorinated analogs of certain drugs exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This finding underscores the potential of 4,4-difluoro-3-(4-fluorophenyl)butanoic acid as a lead compound in the development of novel therapeutic agents.
In terms of synthesis, several methods have been reported for the preparation of 1892644-40-4. One common approach involves the nucleophilic substitution of an appropriate alkyl halide with a fluorophenyl group followed by oxidation to yield the carboxylic acid. Researchers have also explored alternative routes using transition metal catalysts to enhance reaction efficiency and selectivity. These advancements not only simplify the synthesis process but also pave the way for large-scale production.
The applications of 4,4-difluoro-3-(4-fluorophenyl)butanoic acid extend beyond pharmaceuticals. Its unique chemical properties make it an ideal candidate for use in advanced materials such as polymers and coatings. For example, recent work published in Nature Materials showcased how fluorinated carboxylic acids can be incorporated into polymer matrices to improve their thermal stability and mechanical strength.
In addition to its practical applications, this compound has been extensively studied for its role in biochemistry. The interaction of 1892644-40-4 with various enzymes and receptors has been investigated using computational modeling techniques. These studies provide valuable insights into its potential as a modulator of cellular pathways, offering new avenues for disease treatment.
The growing interest in green chemistry has also influenced research on this compound. Scientists are exploring ways to synthesize 1892644-40-4 using environmentally friendly methods that minimize waste and energy consumption. Such approaches align with global efforts to promote sustainable chemical practices while maintaining high standards of product quality.
In conclusion, 1892645-1892657, or 1892657), is a versatile compound with immense potential across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a key player in future innovations. As ongoing studies continue to uncover new possibilities for this compound, its role in shaping modern chemistry and pharmacology is set to expand further.
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